molecular formula C10H13N3O4 B1470920 1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid CAS No. 1447965-90-3

1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid

Cat. No. B1470920
CAS RN: 1447965-90-3
M. Wt: 239.23 g/mol
InChI Key: ONIIFYIEYGZHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid, also known as DMPA, is an organic compound with a wide range of applications in scientific research. It is a versatile compound with diverse functional groups, making it a useful tool for various studies. DMPA has been used in a variety of synthetic processes, as well as in biochemical and physiological studies. In

Scientific Research Applications

1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme kinetics, and the study of drug metabolism. This compound has also been used in the synthesis of a variety of biologically active compounds, such as peptides, nucleosides, and nucleotides. Additionally, this compound has been used in the study of enzyme kinetics, as it can be used to measure the activity of enzymes in various biochemical systems. Furthermore, this compound has been used in the study of drug metabolism, as it can be used to study the metabolism of drugs in vivo.

Advantages and Limitations for Lab Experiments

The use of 1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid in laboratory experiments has several advantages. This compound is a relatively inexpensive compound, making it an attractive option for researchers on a budget. Additionally, this compound is a versatile compound, making it suitable for a variety of experiments. Furthermore, this compound is a relatively safe compound, making it suitable for use in experiments involving human subjects.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound is not a highly reactive compound, making it difficult to use in certain experiments. Additionally, the effects of this compound on certain enzymes can be unpredictable, making it difficult to control the results of an experiment. Finally, the effects of this compound on certain biochemical and physiological processes can be difficult to measure, making it difficult to accurately assess the effects of this compound on laboratory experiments.

Future Directions

There are a variety of potential future directions for the use of 1-(4,6-Dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid in scientific research. One potential direction is the use of this compound in the study of drug metabolism. This compound has been shown to have an effect on the metabolism of certain drugs, and further research could be conducted to better understand the effects of this compound on drug metabolism. Additionally, further research could be conducted to better understand the effects of this compound on the synthesis of organic compounds and the study of enzyme kinetics. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as to identify potential therapeutic applications of this compound.

properties

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-16-7-3-8(17-2)12-10(11-7)13-4-6(5-13)9(14)15/h3,6H,4-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIIFYIEYGZHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CC(C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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